molecular formula C12H22N4O B11742760 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine

Cat. No.: B11742760
M. Wt: 238.33 g/mol
InChI Key: IEVXYVNHOHNEIM-UHFFFAOYSA-N
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Description

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine is a compound that features a pyrazole ring and a morpholine ring connected through an ethylamine linker. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrazole and morpholine moieties imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 1,5-dimethyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with acetylacetone under reflux conditions.

  • Alkylation of the Pyrazole Ring: : The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting 1,5-dimethyl-1H-pyrazole with a suitable alkyl halide, such as chloromethyl ethyl ether, in the presence of a base like potassium carbonate.

  • Formation of the Morpholine Ring: : Morpholine can be synthesized by the reaction of diethanolamine with sulfuric acid, followed by neutralization with sodium hydroxide.

  • Coupling of Pyrazole and Morpholine: : The final step involves coupling the alkylated pyrazole with morpholine. This can be done by reacting the alkylated pyrazole with 2-chloroethylamine hydrochloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reduction reactions can occur at the nitrogen atoms of the pyrazole and morpholine rings. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the methyl groups attached to the pyrazole ring. Reagents like sodium methoxide and potassium tert-butoxide are commonly used.

Major Products

    Oxidation: Oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides.

    Reduction: Reduction can yield partially or fully reduced derivatives of the pyrazole and morpholine rings.

    Substitution: Substitution reactions can introduce various functional groups, such as alkyl, aryl, or acyl groups, onto the pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. The pyrazole and morpholine moieties are known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

In medicinal chemistry, this compound is studied for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of agrochemicals, dyes, and polymers. Its versatile reactivity and stability make it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand for metal ions, influencing enzymatic activity and cellular processes. The morpholine ring can interact with biological membranes, affecting cell signaling pathways. Together, these interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazole: A simpler analog that lacks the morpholine moiety.

    2-(Morpholin-4-yl)ethylamine: A compound that contains the morpholine ring but lacks the pyrazole moiety.

    1,3-Dimethyl-1H-pyrazole-4-carboxamide: A structurally related compound with a carboxamide group instead of the ethylamine linker.

Uniqueness

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine is unique due to the combination of the pyrazole and morpholine rings. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both rings allows for diverse reactivity and interactions with biological targets, setting it apart from simpler analogs.

Properties

Molecular Formula

C12H22N4O

Molecular Weight

238.33 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C12H22N4O/c1-11-12(10-14-15(11)2)9-13-3-4-16-5-7-17-8-6-16/h10,13H,3-9H2,1-2H3

InChI Key

IEVXYVNHOHNEIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCCN2CCOCC2

Origin of Product

United States

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